molecular formula C20H16N2O2S B2962741 (Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-56-3

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2962741
CAS No.: 467245-56-3
M. Wt: 348.42
InChI Key: KNOPCUUWRDNHDT-YBEGLDIGSA-N
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Description

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16N2O2S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Packing and Intermolecular Interactions

Research highlights the importance of molecular packing and intermolecular interactions in determining the solid-state properties of acrylonitrile derivatives. A study by Percino et al. (2014) on a similar compound, Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, revealed that subtle changes in molecular conformation significantly influence their emission properties due to the π–π* transitions characteristic of their structure. These findings underscore the role of molecular architecture in the photophysical behavior of such compounds (Percino et al., 2014).

Synthesis and Structural Characterization

The synthesis and X-ray crystal structure determination of isomers of closely related compounds, such as 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, provide insight into the impact of structural differences on crystallization behavior and molecular geometry. Shinkre et al. (2008) discussed the crystal structures of both E and Z isomers, highlighting the importance of these configurations in understanding the molecular basis of their properties (Shinkre et al., 2008).

Photophysical Properties and Potential Applications

Several studies have investigated the solution and solid-state photophysical properties of acrylonitrile derivatives, focusing on their potential applications in optoelectronics and as organic sensitizers for solar cells. For instance, Castillo et al. (2021) explored the photophysical characteristics of positional isomeric acrylonitrile derivatives, demonstrating their solvatochromic behavior and potential for light harvesting in dye-sensitized solar cells (Castillo et al., 2021).

Anticancer Activity

Some acrylonitrile derivatives have been evaluated for their anticancer activity. Özen et al. (2016) synthesized a series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles and tested their in vitro anticancer activities against various cancer cell lines, highlighting the potential of these compounds as new cancer drugs (Özen et al., 2016).

Chemosensor Applications

Pyridine-based derivatives of acrylonitrile compounds have been developed as chemosensors for the detection of mercury(II) ions. Pan et al. (2015) demonstrated how these compounds can serve as effective naked-eye sensors for rapid detection of Hg2+ in aqueous solutions, showcasing their utility in environmental monitoring (Pan et al., 2015).

Properties

IUPAC Name

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-23-17-9-8-15(19(11-17)24-2)10-16(12-21)20-22-18(13-25-20)14-6-4-3-5-7-14/h3-11,13H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPCUUWRDNHDT-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.